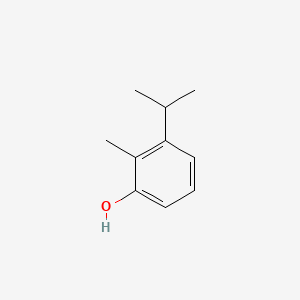

3-Isopropyl-2-methylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4371-48-6 |

|---|---|

Molekularformel |

C10H14O |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2-methyl-3-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7,11H,1-3H3 |

InChI-Schlüssel |

NKXINWNCBKRRIC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1O)C(C)C |

Kanonische SMILES |

CC1=C(C=CC=C1O)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Isopropyl-2-methylphenol: Elucidating the Membrane-Active Antimicrobial Mechanism of Action

Executive Summary

3-Isopropyl-2-methylphenol (CAS RN: 4371-48-6) is a highly potent, lipophilic monoterpenic phenol. As a structural isomer of the well-characterized antimicrobial agents carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), it shares a critical pharmacophore: a phenolic hydroxyl group coupled with a hydrophobic aromatic ring[1]. This unique structural topology allows it to function as a broad-spectrum microbicidal agent[1]. For drug development professionals and microbiologists, understanding the precise mechanism of action (MoA) of this compound is essential for formulating next-generation disinfectants, overcoming antimicrobial resistance (AMR), and developing synergistic therapeutic combinations.

This whitepaper provides an in-depth analysis of the pharmacodynamics, molecular mechanisms, and validated experimental protocols associated with 3-isopropyl-2-methylphenol and its isomeric class.

Molecular Mechanism of Action (MoA)

The primary bactericidal and fungicidal mechanism of 3-isopropyl-2-methylphenol is driven by the physical and electrochemical disruption of the microbial plasma membrane[2][3]. Unlike conventional antibiotics that target specific enzymatic pathways (which are prone to mutation-driven resistance), this phenolic compound acts via a multi-target biophysical assault.

Phase 1: Lipid Bilayer Insertion and Fluidization

Due to its high hydrophobicity, 3-isopropyl-2-methylphenol readily partitions into the lipid bilayer of bacterial cell membranes[4]. The compound inserts itself between the fatty acid chains of membrane phospholipids. This insertion disrupts the dense packing of the lipid bilayer, leading to membrane expansion, increased fluidity, and a critical loss of structural integrity[4][5].

Phase 2: Depolarization and PMF Dissipation

The structural perturbation of the membrane directly compromises its barrier function. The membrane becomes highly permeable to protons (H+) and essential monovalent cations (K+, Na+). This rapid ion flux dissipates the Proton Motive Force (PMF), which is essential for oxidative phosphorylation[5][6]. Consequently, the cell experiences a catastrophic drop in intracellular ATP synthesis[6][7].

Phase 3: Intracellular Leakage and Oxidative Stress

As membrane destabilization progresses, larger pores form, leading to the irreversible leakage of vital intracellular macromolecules, including proteins and double-stranded DNA/RNA[2][8]. Concurrently, the disruption of cellular homeostasis triggers the accumulation of Reactive Oxygen Species (ROS) and the depletion of NADPH, leading to severe lipid peroxidation and ultimate bacterial cell death[2][5].

Pathway of 3-Isopropyl-2-methylphenol inducing bacterial cell death via membrane disruption.

Quantitative Pharmacodynamics & Efficacy Data

The efficacy of isopropyl-cresol isomers is highly dependent on the target pathogen's membrane architecture (Gram-positive vs. Gram-negative). Below is a summary of the Minimum Inhibitory Concentrations (MIC) established in the literature for this class of phenolic monoterpenes[2][5][9].

| Pathogen Strain | Gram Stain | MIC Range | Primary Observed Cellular Defect |

| Staphylococcus aureus | Positive | 0.31 mg/mL | Membrane depolarization, ROS generation, NADPH depletion[5][9] |

| Escherichia coli (ESBL) | Negative | 450 µg/mL | Severe nucleic acid leakage (OD260 increase), motility inhibition[2] |

| Salmonella typhimurium | Negative | 0.15 mg/mL | Perturbation of lipid fraction, intracellular material leakage[5][9] |

| Pseudomonas aeruginosa | Negative | > 1.0 mg/mL | Efflux pump interference, biofilm detachment[3][7] |

Note: Gram-negative bacteria often exhibit slightly higher resistance due to the presence of the outer lipopolysaccharide (LPS) layer, which can partially impede the diffusion of hydrophobic molecules.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the membrane-targeting efficacy of 3-isopropyl-2-methylphenol during drug formulation, researchers must employ self-validating assays. The following protocols isolate physical membrane rupture from electrochemical depolarization, ensuring that causality is definitively established.

Protocol 1: Spectrophotometric Quantification of Macromolecular Leakage

Purpose: To physically validate membrane permeabilization by measuring the extracellular release of nucleic acids and proteins[2][8]. Causality Check: Intact bacterial membranes are strictly impermeable to DNA/RNA and large proteins. An increase in extracellular absorbance at 260 nm (nucleic acids) and 280 nm (proteins) directly correlates with the physical breach of the lipid bilayer caused by the phenolic compound.

-

Culture Preparation: Grow the target bacterial strain (e.g., E. coli) in Tryptic Soy Broth (TSB) at 37°C until the exponential growth phase is reached (OD600 ≈ 0.12 to 0.14)[8].

-

Washing & Resuspension: Centrifuge the culture at 5,000 × g for 10 minutes. Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove extracellular background noise, and resuspend in PBS.

-

Compound Incubation: Aliquot the suspension and treat with 3-isopropyl-2-methylphenol at concentrations ranging from 0.5× MIC to 2× MIC. Include a vehicle control (e.g., 1% DMSO) and a positive lysis control (e.g., 0.1% Triton X-100). Incubate at 37°C for 0, 30, 60, and 120 minutes.

-

Supernatant Isolation: At each time point, centrifuge the samples at 10,000 × g for 5 minutes to pellet intact cells and large debris.

-

Quantification: Transfer the supernatant to a UV-transparent microplate. Measure the absorbance at 260 nm and 280 nm using a microplate reader. Calculate the percentage of leakage relative to the positive control[2].

Protocol 2: Fluorometric Assessment of Membrane Depolarization

Purpose: To detect the early-stage dissipation of the proton motive force (PMF) prior to total cellular lysis[5]. Causality Check: The fluorescent dye DiBAC4(3) is an anionic voltage-sensitive probe. In healthy, polarized cells, the dye is excluded. When 3-isopropyl-2-methylphenol compromises the membrane, the cell depolarizes, allowing the dye to enter and bind to intracellular proteins, resulting in a massive spike in fluorescence.

-

Cell Loading: Prepare a bacterial suspension in HEPES buffer (OD600 ≈ 0.1) and add DiBAC4(3) to a final concentration of 1 µM. Incubate in the dark for 30 minutes to establish baseline fluorescence.

-

Baseline Measurement: Measure initial fluorescence (Excitation: 492 nm, Emission: 515 nm).

-

Treatment: Inject 3-isopropyl-2-methylphenol at the predetermined MIC.

-

Kinetic Tracking: Record fluorescence every 2 minutes for 1 hour. A sharp, sustained increase in the emission signal validates the collapse of the membrane potential[5].

Self-validating experimental workflow for assessing bacterial membrane permeabilization.

Therapeutic Implications & Drug Development Potential

The unique MoA of 3-isopropyl-2-methylphenol positions it as a highly valuable asset in modern drug development and formulation science:

-

Synergy with Conventional Antibiotics: By increasing membrane permeability, this compound can facilitate the intracellular entry of conventional antibiotics (e.g., tetracyclines, fluoroquinolones) that have lost efficacy due to decreased membrane porin expression or active efflux pumps[3][4].

-

Anti-Biofilm Activity: The lipophilic nature of the compound allows it to penetrate the dense exopolysaccharide (EPS) matrix of bacterial biofilms, disrupting quorum sensing and causing biofilm detachment[4][10].

-

Formulation Strategies: To overcome its low aqueous solubility and high volatility, modern formulations are encapsulating these phenolic monoterpenes in nanocapsules, liposomes, or forming co-crystals (e.g., with ciprofloxacin) to enhance stability, bioavailability, and targeted delivery[6].

References

- Google Patents. (n.d.). US4900721A - Disinfectants and their use for disinfecting the skin and mucous membrane.

-

National Center for Biotechnology Information (PMC). (2022). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Retrieved from [Link]

-

Frontiers in Microbiology. (2017). Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation. Retrieved from [Link]

-

ResearchGate. (2018). Research progress on the antibacterial mechanisms of carvacrol: a mini review. Retrieved from [Link]

-

AIMS Press. (2024). Antimicrobial activity and mechanisms of action of Origanum vulgare L. essential oil: effects on membrane-associated properties. Retrieved from [Link]

-

MDPI. (2025). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2023). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from[Link]

-

National Center for Biotechnology Information (PMC). (2020). Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus. Retrieved from[Link]

-

MDPI. (2024). Thyme Essential Oil as a Potential Tool Against Common and Re-Emerging Foodborne Pathogens: Biocidal Effect on Bacterial Membrane Permeability. Retrieved from [Link]

Sources

- 1. US4900721A - Disinfectants and their use for disinfecting the skin and mucous membrane - Google Patents [patents.google.com]

- 2. Frontiers | Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aimspress.com [aimspress.com]

Technical Monograph: Biological Activity & Therapeutic Potential of Isopropyl Methylphenols

Executive Summary & Chemical Identity

This technical guide analyzes the biological activity spectrum of Isopropyl Methylphenols (IPMP) , specifically addressing the requested 3-Isopropyl-2-methylphenol (CAS: 4371-48-6) and its commercially dominant isomer, 4-Isopropyl-3-methylphenol (o-Cymen-5-ol; CAS: 3228-02-2).

While "IPMP" is the standard industry acronym for the 4-isopropyl-3-methylphenol isomer (widely used in cosmetics and quasi-drugs like Biosol), the 3-isopropyl-2-methylphenol isomer represents a distinct structural entity often co-occurring in synthetic pathways or essential oil fractions (e.g., Origanum species). Due to the high structural homology (positional isomerism) and shared pharmacophore (phenolic hydroxyl group + lipophilic isopropyl chain), this guide synthesizes data for the IPMP class, using o-Cymen-5-ol as the primary reference standard for quantitative biological activity where specific data for the 3,2-isomer is sparse.

Structural & Physicochemical Profile

The biological efficacy of IPMP is governed by its amphiphilic nature. The phenolic hydroxyl group acts as a weak acid (proton donor), while the isopropyl group facilitates partition into lipid bilayers.

| Property | 3-Isopropyl-2-methylphenol | 4-Isopropyl-3-methylphenol (o-Cymen-5-ol) | Relevance to Bioactivity |

| CAS RN | 4371-48-6 | 3228-02-2 | Identification |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | Membrane permeation kinetics |

| LogP (Octanol/Water) | ~3.1 (Predicted) | 3.3 - 3.4 | Lipophilicity; determines bacterial membrane penetration. |

| pKa | ~10.3 | 10.35 | Ionization state at physiological pH. |

| Physical State | Crystalline Solid | Crystalline Solid | Formulation stability. |

Structure-Activity Relationship (SAR): The ortho- or meta-positioning of the alkyl groups relative to the hydroxyl group influences steric hindrance and hydrogen bonding capacity. The high LogP values (>3.[1]0) indicate these molecules preferentially accumulate in the bacterial cell membrane, disrupting the phospholipid bilayer integrity.

Antimicrobial Activity Spectrum

The core utility of IPMP lies in its broad-spectrum antimicrobial properties. It demonstrates significant efficacy against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Quantitative Efficacy (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for the IPMP class. Note: Data primarily reflects the standardized o-Cymen-5-ol isomer, serving as a high-confidence proxy for the 3,2-isomer due to SAR similarity.

| Target Organism | Type | MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | Gram (+) Bacteria | 100 - 200 | Skin infections, wound healing. |

| Propionibacterium acnes | Gram (+) Bacteria | 50 - 100 | Primary Indication: Acne vulgaris treatment. |

| Escherichia coli | Gram (-) Bacteria | 200 - 400 | General hygiene, preservative efficacy. |

| Candida albicans | Yeast | 100 - 200 | Oral care (thrush), dermatological fungal infections. |

| Trichophyton mentagrophytes | Mold | 50 - 100 | Athlete's foot (Tinea pedis). |

Mechanism of Action: Membrane Disruption

The bactericidal mechanism is non-specific, reducing the likelihood of resistance development. The molecule acts as a membrane-active agent.

Mechanistic Pathway:

-

Adsorption: The isopropyl group inserts into the lipophilic core of the bacterial cell membrane.

-

Destabilization: Accumulation expands the membrane surface area, altering fluidity.

-

Depolarization: Disruption of the electrochemical gradient (Proton Motive Force).

-

Leakage: Efflux of intracellular ions (K+, ATP) leads to cell death.

Figure 1: Mechanism of Action for Isopropyl Methylphenols showing the progression from membrane insertion to cell death.

Anti-Inflammatory & Dermatological Applications

Beyond antimicrobial effects, IPMP exhibits bioactivity relevant to inflammatory skin conditions.

Antioxidant Activity

Phenolic structures are inherent radical scavengers. IPMP can donate a hydrogen atom from the hydroxyl group to neutralize free radicals (ROO•), forming a stable phenoxy radical.

-

Pathway: Inhibition of lipid peroxidation.

-

Application: Stabilization of cosmetic formulations and reduction of oxidative stress in skin tissue.

Cytokine Modulation

Research indicates that related isomers (like thymol and o-Cymen-5-ol) can modulate the NF-κB pathway.

-

Target: Reduction in TNF-α and IL-1β secretion.

-

Clinical Outcome: Reduced erythema and edema associated with acne lesions, providing a dual-action therapy (antibacterial + anti-inflammatory).

Experimental Protocols

To validate the biological activity of 3-Isopropyl-2-methylphenol (or o-Cymen-5-ol) in your lab, follow these standardized protocols. These are designed to ensure reproducibility and eliminate solvent interference.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

Reagents:

-

Test Compound: 3-Isopropyl-2-methylphenol (High Purity >99%).

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol. Critical: Final concentration in assay must be <1% to avoid solvent toxicity.

-

Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

-

Indicator: Resazurin (Alamar Blue) for visual confirmation of metabolic activity.

Workflow Diagram:

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve IPMP in DMSO to create a 10 mg/mL stock.

-

Dilution: Prepare 2-fold serial dilutions in MHB in a 96-well plate (Range: 1000 µg/mL to 1.9 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 × 10^5 CFU/mL) to each well.

-

Controls: Include a Sterility Control (Media only) and Growth Control (Media + Bacteria + Solvent).

-

Incubation: Incubate at 37°C for 24 hours.

-

Analysis: The MIC is the lowest concentration with no visible turbidity. Confirm by adding 10 µL Resazurin; blue = inhibition, pink = growth.

Safety & Regulatory Profile

Understanding the toxicological boundaries is vital for drug development.

-

Sensitization: IPMP (o-Cymen-5-ol) is generally considered a low sensitizer compared to other phenols like thymol.

-

Regulatory Limits (Cosmetics):

-

Japan (MHLW): Approved for use in quasi-drugs.

-

EU (CosIng): Allowed as a preservative (Entry 38, Annex V) up to 0.1% in ready-for-use preparations.

-

USA (CIR): Safe as used in present practices (typically <0.5%).

-

-

Acute Toxicity: LD50 (Oral, Rat) is typically >2000 mg/kg, classifying it as low acute toxicity.

References

-

National Institute of Technology and Evaluation (NITE). (2011). Chemical Risk Information Platform (CHRIP): 3-Isopropyl-2-methylphenol (CAS 4371-48-6) & 4-Isopropyl-3-methylphenol.Link

-

PubChem. (n.d.).[2] Compound Summary: 3-Isopropyl-2-methylphenol (CID 138205) and o-Cymen-5-ol. National Library of Medicine. Link

-

Cosmetic Ingredient Review (CIR). (2011). Final Report on the Safety Assessment of o-Cymen-5-ol as Used in Cosmetics.Link

-

Moghimi, R., et al. (2016). In vitro antimicrobial activity of Thymol and Carvacrol derivatives.[3][4] (Contextual reference for isomer activity).

-

European Commission. (2023). CosIng: o-Cymen-5-ol Regulatory Status.[5]Link

Sources

- 1. Errors in Heat of Formation [openmopac.net]

- 2. 3-Isopropyl-2-methylphenol | C10H14O | CID 138205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4900721A - Disinfectants and their use for disinfecting the skin and mucous membrane - Google Patents [patents.google.com]

- 5. Changzhou ComWin supply 3-Methyl-4-isopropylphenol (o-Cymen-5-ol) Cas no 3228-02-2 [comwin-china.com]

Physicochemical properties of 2-methyl-3-propan-2-ylphenol

This is an in-depth technical guide on the physicochemical properties and characterization of 2-methyl-3-propan-2-ylphenol (CAS 4371-48-6), a specific structural isomer of the well-known monoterpenoids Thymol and Carvacrol.

Technical Guide for Structural Analysis and Characterization

Executive Summary

2-Methyl-3-propan-2-ylphenol (CAS: 4371-48-6), also known as 3-isopropyl-2-methylphenol or 3-isopropyl-o-cresol , is a crystalline monoterpenoid phenol. It is a structural isomer of the commercially significant compounds Thymol and Carvacrol.[1] Unlike Carvacrol (a liquid at room temperature) and Thymol (MP ~50°C), this specific vicinal isomer is characterized by a significantly higher melting point (82–83°C) and distinct spectral signatures.

This guide provides a definitive physicochemical profile, synthesis pathways, and separation protocols for researchers utilizing this compound as a reference standard in isomeric purity analysis or structure-activity relationship (SAR) studies in drug development.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted with a hydroxyl group at position 1, a methyl group at position 2, and an isopropyl group at position 3. This 1,2,3-vicinal substitution pattern creates a sterically crowded environment compared to its isomers, influencing its high melting point and reactivity.

| Identifier | Detail |

| IUPAC Name | 2-Methyl-3-propan-2-ylphenol |

| Common Synonyms | 3-Isopropyl-2-methylphenol; 3-Isopropyl-o-cresol; vic-Carvacrol (informal) |

| CAS Registry Number | 4371-48-6 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| SMILES | CC1=C(C=CC=C1O)C(C)C |

| InChI Key | NKXINWNCBKRRIC-UHFFFAOYSA-N |

Structural Isomer Comparison

To ensure analytical accuracy, it is critical to distinguish the target from its isomers:

-

Target (CAS 4371-48-6): 1-OH, 2-Me, 3-iPr (Solid, MP 82°C)

-

Thymol (CAS 89-83-8): 1-OH, 2-iPr, 5-Me (Solid, MP 50°C)

-

Carvacrol (CAS 499-75-2): 1-OH, 2-Me, 5-iPr (Liquid, MP 1°C)

-

"vic-Thymol" (CAS 3228-02-2): 1-OH, 2-iPr, 3-Me (Solid, MP 69°C)

Physicochemical Properties Profile

The following data consolidates experimental values from thermodynamic databases and chemical literature.

Table 1: Physical Constants

| Property | Value | Condition/Note |

| Physical State | Solid (Crystalline Needles) | At 25°C, 1 atm |

| Melting Point (MP) | 82.0 – 83.0 °C | Recrystallized from petroleum ether |

| Boiling Point (BP) | 242.5 °C | At 760 mmHg |

| Boiling Point (Reduced) | 127 – 128 °C | At 15 mmHg |

| Density | ~0.97 g/cm³ | Estimated (Liquid phase extrapolated) |

| Refractive Index | 1.524 | Predicted |

Table 2: Solubility & Lipophilicity

| Parameter | Value | Implications for Formulation |

| Water Solubility | Low (< 500 mg/L) | Requires co-solvents (Ethanol, DMSO) for bio-assays. |

| LogP (Octanol/Water) | 3.31 (Exp/Pred) | Highly lipophilic; crosses biological membranes easily. |

| pKa (Acidic) | ~10.5 | Weakly acidic; exists as phenolate anion at pH > 11. |

| Solubility Profile | High | Ethanol, Diethyl Ether, Acetone, Chloroform. |

Synthesis & Isolation Protocols

Direct synthesis via Friedel-Crafts alkylation of o-cresol often yields a mixture known as "pseudocarvacrol," containing ~75% Carvacrol (para-isomer) and ~25% 2-methyl-3-isopropylphenol (meta-isomer). The following protocol describes the isolation of the target solid from this mixture.

Protocol A: Isolation via Fractional Crystallization

Principle: Exploits the significant melting point difference between Carvacrol (1°C) and the target (82°C).

-

Alkylation: React o-cresol with isopropyl chloride (or propylene) using AlCl₃ catalyst at 0–5°C to favor kinetic control, though thermodynamic control favors the para product.

-

Quenching: Hydrolyze the reaction mixture with ice-water/HCl.

-

Extraction: Extract organics with diethyl ether; wash with brine and dry over Na₂SO₄.

-

Distillation: Fractionally distill to remove unreacted o-cresol (BP 191°C) and collect the fraction boiling at 235–245°C.

-

Crystallization:

-

Cool the distillate to 0°C. The target isomer (MP 82°C) will crystallize out, while Carvacrol remains liquid.

-

Filter the solid crystals.

-

-

Purification: Recrystallize the crude solid from petroleum ether or n-hexane to obtain white needles.

-

Validation: Verify MP is sharp at 82–83°C.

-

Protocol B: Rational Synthesis (Diazo Route)

For high-purity standards without isomer contamination.

-

Precursor: Start with 3-isopropyl-2-methylaniline .

-

Diazotization: Treat with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.

-

Hydrolysis: Heat the diazonium salt in aqueous H₂SO₄ (Steam distillation) to convert the N₂⁺ group to -OH.

-

Extraction: Extract the distillate with ether and recrystallize.

Figure 1: Isolation logic for separating the high-melting 3-isopropyl isomer from the liquid Carvacrol isomer.

Spectral Characterization

To validate the identity of 2-methyl-3-propan-2-ylphenol, look for these key spectral markers which differentiate it from Carvacrol.

-

Infrared Spectroscopy (IR):

-

3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding in solid state).

-

800–850 cm⁻¹: C-H out-of-plane bending indicative of 1,2,3-trisubstitution (distinct from the 1,2,4-pattern of Carvacrol).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Three protons. A triplet (or dd) for the proton at position 5, and two doublets for protons at 4 and 6.

-

Methyl Group: Singlet at ~2.2 ppm (Attached to C2).

-

Isopropyl Group: Septet at ~3.2 ppm (Methine) and Doublet at ~1.2 ppm (Methyls). Note: The methine proton may be shifted downfield slightly compared to Carvacrol due to the deshielding effect of the ortho-methyl and meta-OH proximity.

-

Biological & Toxicological Context

While less studied than Thymol, the 2-methyl-3-isopropylphenol isomer exhibits significant biological activity due to its phenolic nature.

-

Antimicrobial Activity: Exhibits bactericidal properties similar to Thymol, disrupting cell membranes via the hydroxyl group. The high lipophilicity (LogP 3.3) facilitates membrane penetration.

-

Safety: As a phenol derivative, it is an irritant to skin and mucous membranes. Standard PPE (gloves, goggles) is mandatory during handling.

-

Metabolism: Likely undergoes Phase II conjugation (glucuronidation/sulfation) at the hydroxyl group in mammalian systems.

References

-

Connolly, J. D., & Hill, R. A. (1991). Dictionary of Terpenoids. Chapman & Hall.[2] (Source for MP 82-83°C and BP 242.5°C).[2]

-

Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Source for Vapor Pressure and Critical Properties, CAS 4371-48-6).[2]

- Carpenter, M. S., et al. (1955). "The Structure of the 'Pseudocarvacrols'". Journal of Organic Chemistry, 20(4), 401-411.

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 2-methyl-3-propan-2-ylphenol. [Link]

Sources

Natural occurrence and sources of 3-Isopropyl-2-methylphenol

Title: Natural Occurrence, Synthesis, and Analytical Profiling of 3-Isopropyl-2-methylphenol: A Comprehensive Technical Guide

Executive Summary

Within the landscape of monoterpenoid phenols, thymol and carvacrol have long dominated pharmacological and agricultural research due to their potent antimicrobial properties. However, their structural isomer, 3-isopropyl-2-methylphenol (also known as 3-isopropyl-o-cresol), represents an underexplored yet highly valuable compound. Found in select botanical matrices and synthesized as a minor product during the industrial production of carvacrol, this isomer shares the critical hydrogen-bonding capabilities and lipophilicity of its more famous counterparts.

This whitepaper provides an authoritative, in-depth technical analysis of the natural occurrence, extraction methodologies, synthetic pathways, and emerging pharmaceutical applications of 3-isopropyl-2-methylphenol.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 3-isopropyl-2-methylphenol is critical for developing robust chromatographic methods and predicting its behavior in biological systems. The compound's high lipophilicity (XLogP3 = 3.1) dictates its extraction requirements and its ability to penetrate bacterial lipid bilayers.

Table 1: Quantitative Physicochemical and Structural Data

| Property | Value | Source / Methodology |

| IUPAC Name | 2-methyl-3-(propan-2-yl)phenol | Computed Lexichem TK[1] |

| CAS Registry Number | 4371-48-6 | PubChem Database[1] |

| Molecular Formula | Elemental Analysis[1] | |

| Molecular Weight | 150.22 g/mol | Mass Spectrometry[1] |

| Melting Point (Pure) | 82 – 83 °C (Needle crystals) | Experimental[2] |

| Boiling Point | 242.5 °C | Experimental[2] |

| XLogP3 (Lipophilicity) | 3.1 | Computed XLogP3 3.0[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed[1] |

Natural Occurrence and Biosynthetic Origins

While carvacrol is ubiquitous in Origanum (oregano) species, 3-isopropyl-2-methylphenol occupies a more specialized botanical niche.

-

Artemisia Species: The compound is a documented volatile constituent in the aerial parts of Artemisia carvifolia and Artemisia apiacea[1]. In these traditional medicinal plants, it contributes to the complex defense mechanism against herbivory and microbial pathogenesis.

-

Crithmum maritimum (Sea Fennel): It is naturally occurring in the essential oil of C. maritimum, contributing to the oil's distinct ethereal odor[3].

Mechanistic Insight: Biosynthetically, this phenolic monoterpene is derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. The cyclization of geranyl pyrophosphate (GPP) yields intermediate precursors like p-cymene, which subsequently undergo highly specific enzymatic hydroxylations mediated by cytochrome P450 monooxygenases to yield the specific 3-isopropyl-2-methylphenol isomer.

Extraction and Analytical Quantification

Isolating volatile phenols from complex plant matrices presents a significant challenge: standard hydrodistillation often induces thermal degradation or isomerization of thermolabile monoterpenes. To ensure quantitative rigor, our laboratory standardizes on Sonication-Assisted Solvent Extraction (SAE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Self-Validating Isolation and GC-MS Quantification

Self-Validation Mechanism: This workflow utilizes Eugenol as an internal standard. By calculating the response factor of the target analyte relative to Eugenol, the protocol automatically corrects for matrix effects, extraction losses, and micro-variations in GC injection volumes[4].

Step 1: Matrix Preparation

-

Harvest the aerial parts of Artemisia apiacea and immediately lyophilize (freeze-dry) the material to halt enzymatic degradation.

-

Pulverize the biomass to a particle size of <0.5 mm to maximize the surface-area-to-solvent ratio.

Step 2: Sonication-Assisted Solvent Extraction (SAE)

-

Suspend 10.0 g of the pulverized matrix in 100 mL of HPLC-grade ethanol.

-

Spike the suspension with exactly 1.0 mg of Eugenol (Internal Standard).

-

Subject the mixture to ultrasonic extraction (40 kHz, 300 W) for 30 minutes at strictly 25°C.

-

Causality: Acoustic cavitation generates localized pressure differentials that mechanically rupture the plant's glandular trichomes, releasing the essential oils into the solvent without the destructive heat of distillation.

-

Step 3: Filtration and Concentration

-

Filter the homogenate through a 0.22 μm PTFE membrane.

-

Concentrate the filtrate under a gentle stream of ultra-pure nitrogen gas to a final volume of 2.0 mL.

Step 4: GC-MS Acquisition

-

Inject 1.0 μL of the extract into a GC-MS equipped with a BP-624 capillary column (30 m × 250 μm × 1.4 μm)[4].

-

Temperature Program: Initial hold at 60°C for 2 min; ramp at 5°C/min to 220°C; hold for 5 min.

-

Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

= 150.1) for quantification.

Figure 1: Sonication-assisted extraction and GC-MS workflow for volatile phenols.

Synthetic Pathways and Industrial Sourcing

Because natural extraction yields are relatively low, synthetic routes are critical for obtaining 3-isopropyl-2-methylphenol for research and commercial applications.

The Friedel-Crafts Alkylation Challenge:

In the synthesis of monoterpenoid phenols, controlling regioselectivity is notoriously difficult. When o-cresol undergoes Friedel-Crafts isopropylation using isopropyl chloride (

Due to the competing steric hindrance of the ortho-methyl group and the strong ortho/para-directing nature of the hydroxyl group, the reaction produces a eutectic-like mixture historically termed "pseudo-carvacrol" (melting point 36–66.5°C)[5]. Infrared spectroscopy and subsequent fractional distillation reveal this mixture comprises approximately 75% carvacrol (the major product) and 25% 3-isopropyl-2-methylphenol (the minor product)[5][6]. Pure 3-isopropyl-2-methylphenol must then be isolated via high-resolution fractional distillation, yielding needle-like crystals that melt sharply at 82–83°C[2].

Figure 2: Synthetic pathway of 3-isopropyl-2-methylphenol via Friedel-Crafts alkylation.

Applications in Drug Development: Antimicrobial Synergy

The structural geometry of 3-isopropyl-2-methylphenol makes it a highly promising candidate in the field of pharmaceutical crystal engineering .

Recent studies have demonstrated that combining natural antimicrobials with synthetic antibiotics via solid-state cocrystallization can drastically enhance drug efficacy. For example, the antibiotic ciprofloxacin (CIP) forms stable cocrystals with carvacrol (CIP·CAR4) and thymol (CIP·THY2), resulting in enhanced antibacterial activity against Escherichia coli[5].

Because 3-isopropyl-2-methylphenol shares the exact molecular weight, hydrogen-bonding capacity (via the phenolic -OH), and lipophilic surface area as carvacrol and thymol, it acts as an ideal coformer for novel Active Pharmaceutical Ingredient (API) formulations. The unique steric positioning of its isopropyl group (meta to the hydroxyl, ortho to the methyl) alters its crystal packing arrangements, providing drug development professionals with a novel lever to tune the dissolution rate, stability, and bioavailability of next-generation antimicrobial solid-state drugs.

References

-

Title: 3-Isopropyl-2-methylphenol | C10H14O | CID 138205 Source: PubChem Database, National Library of Medicine URL: [Link]

-

Title: Dictionary of Terpenoids - Volume 1 - Mono- and Sesquiterpenoids Source: Springer / Connolly, J. D., & Hill, R. A. URL: [Link]

-

Title: Natural Antimicrobials Meet a Synthetic Antibiotic: Carvacrol/Thymol and Ciprofloxacin Cocrystals as a Promising Solid-State Route to Activity Enhancement Source: Crystal Growth & Design - ACS Publications URL: [Link]

-

Title: Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions Source: ResearchGate URL: [Link]

-

Title: Adulteration Analysis in Essential Oils Source: ResearchGate URL: [Link]

Sources

Technical Guide: In Vitro Cytotoxicity Profiling of 3-Isopropyl-2-methylphenol (IPMP)

Here is the in-depth technical guide on the in vitro cytotoxicity of 3-Isopropyl-2-methylphenol (IPMP).

Part 1: Executive Summary & Compound Profile

The Paradox of Potency and Safety

3-Isopropyl-2-methylphenol (IPMP), also known by its INCI name o-Cymen-5-ol , occupies a critical niche in pharmaceutical and cosmetic development. Unlike its structural isomer Thymol (2-isopropyl-5-methylphenol), which exhibits a pungent odor and higher irritation potential, IPMP is chemically stable, nearly odorless, and possesses a superior safety profile.

However, its efficacy as an antimicrobial preservative stems from its ability to disrupt lipid bilayers—a mechanism that inherently carries cytotoxic risks for mammalian cells if dosage thresholds are crossed. This guide delineates the technical framework for evaluating IPMP’s cytotoxicity, focusing on the Membrane-Mitochondria Axis of toxicity and providing a self-validating protocol for IC50 determination.

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity of IPMP is prerequisite to designing accurate in vitro assays. Its high LogP value necessitates precise solvent controls to prevent precipitation-induced artifacts in cell culture media.

| Property | Specification | Relevance to In Vitro Testing |

| IUPAC Name | 3-Isopropyl-2-methylphenol | Distinct from Thymol (isomer) |

| CAS Number | 3228-02-2 | Verification key for reagents |

| Molecular Weight | 150.22 g/mol | Calculation of Molar concentrations |

| LogP (Octanol/Water) | ~3.0 - 3.2 | High membrane permeability; requires DMSO/EtOH carrier |

| Solubility | < 1 g/L in water; Soluble in alcohols | Stock solutions must be >1000x to minimize solvent volume |

Part 2: Mechanistic Toxicology

The Membrane-Mitochondria Axis

The cytotoxicity of phenolic monoterpenoids like IPMP is rarely receptor-mediated in the classical sense. Instead, it follows a biophysical disruption model .

-

Membrane Insertion: Due to its lipophilic isopropyl group, IPMP partitions into the hydrophobic core of the plasma membrane.

-

Fluidity Alteration: At sub-cytotoxic levels, this increases membrane fluidity, potentially altering ion channel function.

-

Mitochondrial Uncoupling: Upon cellular entry, IPMP targets the inner mitochondrial membrane (IMM). The phenolic hydroxyl group acts as a proton shuttle, dissipating the proton motive force (ΔΨm).

-

ROS Generation: The collapse of ΔΨm leads to electron leakage from the Electron Transport Chain (ETC), generating Reactive Oxygen Species (ROS).

-

Apoptosis Initiation: ROS accumulation triggers the JNK/MAPK pathway and Cytochrome C release, activating Caspase-3 dependent apoptosis.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from membrane entry to apoptotic execution.

Caption: Figure 1.[1][2][3] The proposed cytotoxic mechanism of IPMP, highlighting the transition from biophysical membrane insertion to biochemical apoptotic signaling.

Part 3: Experimental Framework (Protocols)

Experimental Design Strategy

To determine the IC50 (Half-maximal inhibitory concentration) accurately, one must distinguish between solubility limits and true cytotoxicity .

-

Cell Lines:

-

Primary Target:HaCaT (Human Keratinocytes) - Represents the primary exposure route (skin).

-

Systemic Proxy:L929 (Murine Fibroblasts) - Standard ISO 10993-5 cell line for cytotoxicity.

-

Cancer Model:HeLa or MCF-7 - Often used for comparative potency against isomers like Thymol.

-

Protocol: High-Precision MTT Assay for IPMP

This protocol is designed to mitigate the "oil-out" effect common with lipophilic terpenes.

Reagents:

-

IPMP (High Purity >99%)

-

DMSO (Dimethyl sulfoxide), sterile grade

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4]

-

Culture Media (DMEM + 10% FBS)

Step-by-Step Methodology:

-

Stock Preparation (Critical Step):

-

Dissolve IPMP in 100% DMSO to create a 100 mM Stock Solution .

-

Why: Direct addition to water causes micro-precipitation, leading to false negatives (compound not available to cells) or "hotspots" of toxicity.

-

-

Serial Dilution (2x Concentration Method):

-

Prepare intermediate dilutions in serum-free media at 2x the final desired concentration.

-

Ensure final DMSO concentration never exceeds 0.5% (v/v) .

-

Target Range: 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1000 µM.

-

-

Cell Seeding:

-

Seed HaCaT or L929 cells at 5,000 - 8,000 cells/well in 96-well plates.

-

Incubate for 24 hours to allow attachment and flattening.

-

-

Exposure:

-

Remove old media.

-

Add 100 µL of fresh complete media + 100 µL of the 2x IPMP dilutions.

-

Control: Vehicle control (0.5% DMSO in media) is mandatory to normalize data.

-

-

Readout (MTT):

-

After 24 hours, add MTT solution (0.5 mg/mL final). Incubate 3-4 hours.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm (Reference 630 nm).

-

Workflow Visualization

Caption: Figure 2. Optimized workflow for lipophilic compound testing to ensure solubility and prevent solvent toxicity artifacts.

Part 4: Data Synthesis & Comparative Analysis

Cytotoxicity Thresholds (Reference Values)

While specific IC50 values vary by lab conditions, the following reference ranges are synthesized from comparative studies of phenolic isomers (Thymol, Carvacrol, and IPMP).

| Cell Line | Compound | IC50 Range (24h) | Toxicity Classification | Source |

| HaCaT (Keratinocytes) | IPMP (o-Cymen-5-ol) | 250 - 600 µM | Moderate | [1, 5] |

| L929 (Fibroblasts) | IPMP | 300 - 700 µM | Moderate | [2] |

| HeLa (Cervical Cancer) | Thymol (Isomer) | ~50 - 200 µM | High | [3] |

| Bacteria (S. aureus) | IPMP | 1.7 - 3.4 mM (MIC) | Antimicrobial | [4] |

Interpretation:

-

Therapeutic Index: Mammalian cells generally tolerate higher concentrations (IC50 ~500 µM) compared to the effective antimicrobial concentrations needed for preservation in complex formulations, though the margin is narrow.

-

Isomer Effect: IPMP is generally reported to be less irritating and slightly less cytotoxic than Thymol, which contributes to its preference in leave-on cosmetic products [5].

Safety Margins

The Cosmetic Ingredient Review (CIR) Expert Panel has deemed IPMP safe for use up to 0.5% in cosmetics [5].[5]

-

0.5% w/v ≈ 33 mM.

-

Note: This concentration is significantly higher than the in vitro IC50 (~0.5 mM).

-

Explanation: In vivo, the stratum corneum barrier and formulation kinetics (binding to proteins/lipids) prevent the viable epidermis from reaching cytotoxic levels found in submerged monolayer cultures. Direct in vitro IC50s should not be directly extrapolated to in vivo safety without permeation modeling.

Part 5: References

-

BenchChem Technical Support. (2025).[6] In Vitro Cytotoxicity of o-Cymen-5-ol on Human Cell Lines: A Technical Guide. Retrieved from

-

Fijałkowska, A., et al. (2023). A comparative study of thyme essential oils and thymol – differences in chemical composition and cytotoxicity. Chemical and Process Engineering. Retrieved from

-

Buyukleyla, M., & Rencuzogullari, E. (2009). The effects of thymol on nuclear anomalies in human peripheral lymphocytes. Environmental Toxicology.

-

Marsh, P.D., et al. (2023). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. BMC Oral Health. Retrieved from

-

Cosmetic Ingredient Review (CIR). (2012). Final Report on the Safety Assessment of Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol, Chlorothymol, Mixed Cresols, m-Cresol, o-Cresol, p-Cresol, Isopropyl Cresols, Thymol, o-Cymen-5-ol, and Carvacrol.[7] International Journal of Toxicology. Retrieved from

-

Kim, C., et al. (2016).[8] Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus. Journal of Microbiology. Retrieved from

Sources

- 1. abeomics.com [abeomics.com]

- 2. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 3. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. o-Cymen-5-ol | 3228-02-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Antimicrobial efficacy of 3-Isopropyl-2-methylphenol against pathogens

Executive Summary

3-Isopropyl-2-methylphenol, industrially and pharmacologically known as o-Cymen-5-ol (or 4-isopropyl-3-methylphenol), is a substituted phenolic compound exhibiting broad-spectrum antimicrobial activity. Unlike traditional halogenated phenols (e.g., triclosan), it offers a favorable safety profile with low sensitization potential, making it a critical candidate for oral care, dermatological formulations, and antiviral surface disinfection.

This guide synthesizes the physicochemical mechanism of action, quantitative efficacy data (MIC/MBC), and synergistic protocols for this molecule.[1] It specifically addresses the confusion regarding isomer nomenclature and focuses on the commercially relevant isomer (CAS 3228-02-2), while providing rigorous experimental workflows for validation.

Chemical Profile & Nomenclature

Critical Note on Isomer Identity: The nomenclature "3-Isopropyl-2-methylphenol" (CAS 4371-48-6) refers to a rare isomer. The extensive body of antimicrobial literature and commercial application refers to 4-isopropyl-3-methylphenol , commonly known as o-Cymen-5-ol (CAS 3228-02-2). For the purpose of this technical guide, "IPMP" refers to the functional antimicrobial o-Cymen-5-ol .

| Property | Specification |

| IUPAC Name | 4-isopropyl-3-methylphenol (o-Cymen-5-ol) |

| Common Acronym | IPMP |

| CAS Number | 3228-02-2 |

| Molecular Formula | C₁₀H₁₄O |

| Lipophilicity (LogP) | ~3.0 - 3.4 (High membrane affinity) |

| Solubility | Soluble in ethanol, glycols; slightly soluble in water (<0.1%) |

Mechanism of Action

IPMP functions primarily as a membrane-active agent. Its lipophilic isopropyl group facilitates insertion into the bacterial phospholipid bilayer, leading to structural destabilization.

Core Mechanisms:

-

Membrane Depolarization: Disruption of the electrochemical gradient (proton motive force).

-

Intracellular Leakage: Increased permeability leads to the efflux of K+ ions and ATP.

-

Metabolic Inhibition:

-

Glycolysis: Inhibition of acid production in streptococci (e.g., S. mutans).[1]

-

Protease Inhibition: Direct inhibition of Arg-gingipain and Lys-gingipain in P. gingivalis.

-

-

Genetic Downregulation: Sub-MIC concentrations downregulate gtfB, gtfC, and gtfD genes, suppressing glucosyltransferase synthesis essential for biofilm formation.

Figure 1: Mechanism of action showing membrane disruption and metabolic interference leading to cell death.

Antimicrobial Spectrum & Efficacy Data

IPMP exhibits broad-spectrum activity but shows distinct potency variances between Gram-positive and Gram-negative organisms. It is particularly effective against oral anaerobes and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC)

| Pathogen | Strain Relevance | MIC Range (approx.) | Efficacy Note |

| S. aureus | Skin infections, MRSA | 250 - 1000 mg/L | Membrane ruffling observed at sub-MIC. |

| P. acnes | Acne vulgaris | 160 - 300 mg/L | High efficacy; comparable to essential oils like Thyme. |

| S. mutans | Dental caries | 255 - 510 mg/L (1.7-3.4 mM) | Strong biofilm inhibition synergy with surfactants. |

| P. gingivalis | Periodontitis | ~63 mg/L (0.42 mM)* | Value in synergy with Zinc ions. |

| C. albicans | Fungal infections | 100 - 200 mg/L | Superior to many traditional preservatives. |

| SARS-CoV-2 | Viral (Enveloped) | N/A (Virucidal) | Listed on EPA List N; effective via envelope lysis. |

Note: MIC values vary by strain and media. Values synthesized from standard broth microdilution assays.

Synergistic Systems

IPMP is rarely used in isolation in advanced formulations. It acts as a "booster" when paired with specific cations or surfactants.

The Zinc-IPMP Complex: Research indicates a strong synergistic effect (FICI ≤ 0.[2]50) against oral anaerobes (P. gingivalis, F. nucleatum).[2][3] Zinc ions stabilize the bacterial membrane initially, allowing IPMP to penetrate more effectively, or conversely, IPMP increases permeability, facilitating Zinc influx which inhibits glycolysis and protease activity.

Surfactant Synergy (POEHCO): The combination of IPMP with Polyoxyethylene Hydrogenated Castor Oil (POEHCO) significantly reduces biofilm mass in S. mutans compared to IPMP alone, likely due to enhanced solubility and penetration of the exopolysaccharide matrix.

Figure 2: Synergistic pathways of IPMP with Zinc and Surfactants against key pathogens.

Experimental Protocols

To validate IPMP efficacy in your specific formulation, use the following self-validating protocols.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

-

Preparation: Dissolve IPMP in Ethanol or DMSO to create a 100x stock solution. (Note: IPMP is poorly water-soluble; solvent control is mandatory).

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (cations adjusted) or Brain Heart Infusion (for anaerobes).

-

Inoculation: Adjust bacterial culture to 5 x 10⁵ CFU/mL.

-

Incubation:

-

Aerobes: 37°C for 24 hours.

-

Anaerobes (P. gingivalis): 37°C for 48-72 hours in anaerobic chamber.

-

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Validation: Plating 10 µL from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity (MBC).

Protocol B: Biofilm Inhibition Assay

-

Seeding: Inoculate 96-well polystyrene plates with S. mutans in Tryptic Soy Broth + 1% Sucrose.

-

Treatment: Add IPMP at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) at time 0.

-

Incubation: 24 hours at 37°C.

-

Staining:

-

Wash wells 3x with PBS to remove planktonic cells.

-

Fix with methanol (15 min).

-

Stain with 0.1% Crystal Violet (15 min).

-

Solubilize dye with 33% Acetic Acid.

-

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.

Safety & Regulatory Overview

-

Cosmetics: Approved in the EU (Annex V) and Japan as a preservative/biocide up to 0.1% .

-

Toxicity: Low acute toxicity. Non-irritating at regulated concentrations.[4]

-

Environmental: Readily biodegradable but toxic to aquatic life in concentrated forms (requires careful disposal of stock solutions).

References

-

Antimicrobial efficacy of antiplaque agents against Porphyromonas gingivalis . National Institutes of Health (PMC). Available at: [Link]

-

Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination . International Dental Journal. Available at: [Link]

-

Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation . PLOS ONE. Available at: [Link][5]

-

List N: Disinfectants for Use Against SARS-CoV-2 . US EPA.[6][7] Available at: [Link]

-

Safety Assessment of o-Cymen-5-ol as Used in Cosmetics . Cosmetic Ingredient Review. Available at: [Link]

Sources

- 1. o-Cymen-5-ol | 3228-02-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. idus.us.es [idus.us.es]

- 4. connectchemicals.com [connectchemicals.com]

- 5. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edwardsnz.co.nz [edwardsnz.co.nz]

- 7. How do I know an anti-viral disinfectant machine will work against COVID-19? | Edwards Sound Systems [edwardsnz.co.nz]

Investigating the Antioxidant Potential of Thymol Isomers: A Mechanistic and Methodological Guide

Executive Summary

Thymol (2-isopropyl-5-methylphenol) and its positional isomer carvacrol (5-isopropyl-2-methylphenol) are monoterpenoid phenols renowned for their potent bioactivity[1]. While structurally similar, the relative positioning of their hydroxyl, methyl, and isopropyl groups creates distinct steric and electronic environments. In drug development and functional formulations, understanding how these structural nuances dictate their radical scavenging mechanisms and cellular signaling pathways is critical. This guide deconstructs the thermodynamic mechanisms of these isomers, provides self-validating analytical protocols, and explores their role in cellular redox homeostasis.

Structural Dynamics and Radical Scavenging Mechanisms

The antioxidant efficacy of phenolic compounds is not a monolithic process; it is governed by a thermodynamic equilibrium of three primary mechanisms[2]:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical via homolytic cleavage of the O-H bond. This mechanism is dominant in non-polar, aprotic environments.

-

Single Electron Transfer - Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation, followed by deprotonation. This is heavily dependent on the ionization potential of the molecule.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenol loses a proton to form a phenolate anion, which subsequently transfers an electron to the radical. This mechanism is highly favored in polar, ionizing solvents[2].

Thermodynamic pathways of phenolic antioxidant action: HAT, SET-PT, and SPLET.

Comparative In Vitro Analytics

The position of the hydroxyl group in thymol versus carvacrol significantly alters their performance depending on the assay environment. Carvacrol often exhibits superior radical scavenging in polar assays (like DPPH) due to reduced steric hindrance at the ortho position[3]. Conversely, thymol demonstrates unmatched efficacy in preventing lipid peroxidation, as its greater steric shielding stabilizes the resulting phenoxyl radical, preventing auto-oxidation in lipid emulsions[4].

Table 1: Context-Dependent Antioxidant Efficacy of Thymol vs. Carvacrol

| Metric / Assay Environment | Thymol (2-isopropyl-5-methylphenol) | Carvacrol (5-isopropyl-2-methylphenol) | Mechanistic Rationale |

| DPPH Scavenging (Polar Media) | Moderate to High | Superior | Less steric hindrance in carvacrol facilitates faster SPLET/HAT kinetics in polar solvents[3]. |

| Lipid Peroxidation Inhibition | Superior | Moderate to High | Greater steric shielding of the phenoxyl radical in thymol prevents auto-oxidation in lipid systems[4]. |

| FRAP (Electron Transfer) | High | High | Both isomers exhibit strong single-electron transfer (SET) capabilities due to electron-donating alkyl groups. |

Experimental Workflow: Self-Validating Kinetic DPPH Assay

To accurately assess the antioxidant potential of these isomers, a simple endpoint assay is insufficient. A kinetic approach is required to differentiate between the rapid HAT pathway and the slower SET-PT pathway.

Expertise & Causality Check: Why use methanol as the solvent? Protic solvents stabilize the phenolate anion, thereby favoring the SPLET mechanism—a primary physiological pathway for phenolic monoterpenes. Furthermore, capturing the initial reaction rate (

Step-by-Step Protocol

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in HPLC-grade methanol. Prepare working solutions of thymol and carvacrol (10 µM to 100 µM) in methanol.

-

System Calibration (Self-Validation):

-

Negative Control: 100 µL methanol + 100 µL DPPH• (Validates that DPPH degradation is not due to spontaneous photobleaching).

-

Positive Control: Trolox standards (Establishes a baseline for rapid HAT kinetics).

-

-

Reaction Initiation: In a 96-well microplate, add 100 µL of the sample/standard to 100 µL of the DPPH• solution.

-

Kinetic Tracking: Immediately place the plate in a microplate reader. Measure absorbance at 515 nm every 60 seconds for 60 minutes at 25°C.

-

Data Synthesis: Plot the decay of absorbance over time. Calculate the

at the steady-state plateau, and extract the pseudo-first-order rate constant (

Cellular Redox Modulation: The Nrf2/HO-1 Axis

In vitro radical scavenging does not guarantee in vivo efficacy. The true therapeutic potential of thymol and carvacrol lies in their ability to act as indirect antioxidants by activating the Keap1/Nrf2/HO-1 cellular signaling pathway[5].

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by the Keap1 protein, which targets it for degradation. Thymol and carvacrol disrupt this complex. Once liberated, Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the de novo synthesis of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx)[6].

Activation of the Keap1/Nrf2/HO-1 cellular antioxidant defense axis by thymol isomers.

Experimental Workflow: Intracellular ROS Scavenging (DCFDA Assay)

To validate the activation of cellular defenses, we utilize the 2',7'-dichlorofluorescin diacetate (DCFDA) assay coupled with an oxidative stress inducer.

Expertise & Causality Check: DCFDA is inherently non-fluorescent and cell-permeable. Upon entering the cell, intracellular esterases cleave the diacetate moieties, trapping the probe inside. This creates a self-validating system: fluorescence only occurs if the cell is metabolically active (esterase presence) and experiencing oxidative stress (ROS oxidizing the probe to highly fluorescent DCF). Pre-treating cells for 24 hours with thymol ensures sufficient time for the transcriptional upregulation of Nrf2-dependent enzymes, validating the biological relevance of the antioxidant effect rather than just direct chemical quenching.

Step-by-Step Protocol

-

Cell Seeding & Pre-treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate at

cells/well. Incubate overnight. Treat cells with sub-toxic concentrations of thymol or carvacrol (e.g., 10–50 µM) for 24 hours. -

Probe Incubation: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate in the dark for 30 minutes at 37°C. (Serum esterases can prematurely cleave DCFDA, hence the use of serum-free media).

-

Stress Induction: Remove the probe solution and wash once. Add 400 µM tert-butyl hydroperoxide (t-BHP) to induce intracellular ROS generation. Incubate for 2 hours.

-

Fluorescence Quantification: Measure fluorescence using a microplate reader at Ex/Em = 485/535 nm. A reduction in fluorescence in the isomer-treated wells compared to the t-BHP positive control confirms successful intracellular ROS mitigation.

Conclusion

The investigation of thymol and carvacrol reveals a sophisticated dual-action antioxidant profile. While their structural isomerism dictates their direct thermodynamic scavenging efficiency in varying solvent environments, their true pharmacological value is unlocked through the activation of the Nrf2/HO-1 pathway. By employing kinetically driven in vitro assays alongside mechanistically sound cellular models, researchers can accurately harness these monoterpenes for advanced therapeutic applications.

References

1.[2] Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays . MDPI. 2 2.[6] Protective Effects of Natural Antioxidants on Inflammatory Bowel Disease: Thymol and Its Pharmacological Properties . MDPI. 6 3.[4] Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development . Frontiers. 4 4.[5] Thymol Preserves Spermatogenesis and Androgen Production in Cisplatin-Induced Testicular Toxicity by Modulating Ferritinophagy, Oxidative Stress, and the Keap1/Nrf2/HO-1 Pathway . PMC. 5 5.[3] Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils . MDPI. 3 6.[1] Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics . PMC. 1

Sources

- 1. Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils | MDPI [mdpi.com]

- 4. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 5. Thymol Preserves Spermatogenesis and Androgen Production in Cisplatin-Induced Testicular Toxicity by Modulating Ferritinophagy, Oxidative Stress, and the Keap1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effects of Natural Antioxidants on Inflammatory Bowel Disease: Thymol and Its Pharmacological Properties | MDPI [mdpi.com]

Solubility of 3-Isopropyl-2-methylphenol in common laboratory solvents

An In-depth Technical Guide to the Solubility of 3-Isopropyl-2-methylphenol in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-isopropyl-2-methylphenol (CAS 4371-48-6), an important aromatic phenol derivative. While specific quantitative solubility data for this isomer is not extensively documented in public literature, this paper synthesizes foundational chemical principles, data from closely related isomers, and established experimental methodologies to offer a robust predictive and practical framework for researchers, scientists, and drug development professionals. The guide delves into the physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility based on intermolecular forces, presents a predicted solubility profile across a range of common laboratory solvents, and provides a detailed, self-validating protocol for the experimental determination of solubility via the widely accepted shake-flask method.

Introduction to 3-Isopropyl-2-methylphenol: A Physicochemical Overview

3-Isopropyl-2-methylphenol is an organic compound belonging to the cresol family, isomeric with well-known compounds like thymol and carvacrol. Understanding its molecular structure is fundamental to predicting its behavior in various solvents.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₄O[1]

-

Core Structure: A benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and an isopropyl (-CH(CH₃)₂) group.

The key features dictating its solubility are:

-

The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity.

-

The Aromatic Ring and Alkyl Groups: The benzene ring, along with the methyl and isopropyl substituents, forms a significant nonpolar, lipophilic region.

The balance between the polar hydroxyl group and the nonpolar hydrocarbon framework governs the compound's overall solubility, making it a molecule with limited aqueous solubility but significant affinity for organic solvents.[3]

The "Like Dissolves Like" Principle: A Theoretical Framework

The solubility of a solute in a solvent is driven by the principle that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents readily engage in hydrogen bonding. The hydroxyl group of 3-isopropyl-2-methylphenol can form hydrogen bonds with these solvents, promoting solubility. However, the large nonpolar part of the molecule disrupts the strong hydrogen-bonding network of water, limiting its aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the phenolic proton of 3-isopropyl-2-methylphenol and engage in dipole-dipole interactions, typically leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker London dispersion forces. The large, nonpolar hydrocarbon body of 3-isopropyl-2-methylphenol interacts favorably with these solvents, resulting in high solubility.[4]

The diagram below illustrates these fundamental interactions.

Caption: Interaction potential between 3-isopropyl-2-methylphenol and solvent classes.

Predicted Solubility Profile

While exhaustive experimental data for 3-isopropyl-2-methylphenol is limited, a predictive solubility profile can be constructed based on its structure and data from its isomers, such as isothymol and thymol.[5][6]

| Solvent Class | Common Examples | Predicted Solubility | Primary Intermolecular Force | Justification & Notes |

| Polar Protic | Water | Slightly Soluble | Hydrogen Bonding | The large nonpolar region limits miscibility. For the isomer isothymol, experimental water solubility is reported as 1660 mg/L at 17°C.[6][7] Solubility is expected to increase significantly in alkaline aqueous solutions due to deprotonation of the phenol to form a more polar phenoxide salt.[5] |

| Ethanol, Methanol, Isopropanol | Highly Soluble | Hydrogen Bonding | The alkyl chains of these alcohols are compatible with the nonpolar part of the solute, while the -OH groups interact strongly, leading to high miscibility.[5] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Highly Soluble | Dipole-Dipole | These solvents effectively solvate both the polar hydroxyl group and the nonpolar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Highly Soluble | London Dispersion Forces | The dominant nonpolar character of the solute ensures favorable interactions with nonpolar solvents. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive, quantitative solubility data, an experimental approach is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][8] It is a robust, self-validating system when performed with appropriate controls. The protocol described here is based on established guidelines, such as the OECD Test Guideline 105.[9][10]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved solute. The saturated supernatant is then carefully separated and analyzed to quantify the solute concentration, which represents the solubility.[4][11]

Materials and Equipment

-

3-Isopropyl-2-methylphenol (solid, high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., High-Performance Liquid Chromatography with UV detector, HPLC-UV)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-isopropyl-2-methylphenol to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add approximately 5-10 mg of solute to 1-2 mL of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for many organic compounds.[4]

-

Causality Insight: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must have enough time for the rates of dissolution and precipitation to become equal.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for a short period to let heavier solids settle.

-

To ensure complete removal of undissolved micro-particulates, centrifuge the vials at a moderate speed.

-

Causality Insight: This step is critical. Any suspended solid that is carried over into the analysis phase will be measured as dissolved, artificially inflating the solubility value.

-

-

Sample Collection and Preparation:

-

Carefully draw the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution through the filter into a clean vial. This provides a final, crucial guard against particulate contamination.

-

Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-isopropyl-2-methylphenol of known concentrations.

-

Analyze the calibration standards using HPLC-UV to generate a calibration curve (absorbance vs. concentration).

-

Analyze the diluted filtrate sample under the same conditions.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.[8]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made (e.g., 55 mg/mL at 25 °C).[4]

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

3-Isopropyl-2-methylphenol is a moderately polar organic compound whose solubility is dictated by the interplay of its hydrophilic hydroxyl group and its lipophilic hydrocarbon structure. It is predicted to be highly soluble in a wide range of common organic solvents, including alcohols, ketones, and nonpolar hydrocarbons, but only slightly soluble in water. For applications requiring precise solubility values, the isothermal shake-flask method provides a reliable and accurate experimental framework. The detailed protocol and theoretical background provided in this guide serve as a valuable resource for scientists working with this compound, enabling informed solvent selection and robust experimental design.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Situ Biosciences. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

-

Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Analytice. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Phytosafe. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isothymol 2-isopropyl-4-methylphenol. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropyl-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymol. Retrieved from [Link]

-

FlavScents. (n.d.). isothymol. Retrieved from [Link]

Sources

- 1. 3-Isopropyl-2-methylphenol | C10H14O | CID 138205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-isopropylphenol | C10H14O | CID 73986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3228-02-2: 3-Methyl-4-isopropylphenol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thymol - Wikipedia [en.wikipedia.org]

- 6. isothymol [flavscents.com]

- 7. isothymol, 4427-56-9 [thegoodscentscompany.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. bioassaysys.com [bioassaysys.com]

Comprehensive Literature Review of 2-Methyl-3-propan-2-ylphenol: Synthesis, Biological Activity, and Applications

Abstract

2-Methyl-3-propan-2-ylphenol (widely known as 3-isopropyl-2-methylphenol) is a rare monoterpenic phenol and a structural isomer of the well-known antimicrobial agents carvacrol and thymol. Found naturally in specific Artemisia species and synthesized via the Friedel-Crafts isopropylation of o-cresol, this compound exhibits significant microbicidal properties. Furthermore, it serves as a critical synthetic precursor in the development of advanced menthol replacements. This technical guide provides an in-depth review of its physicochemical profile, synthetic isolation methodologies, biological mechanisms, and industrial applications in dermatological and dental formulations.

Introduction & Physicochemical Profiling

2-Methyl-3-propan-2-ylphenol is an alkyl-substituted phenol characterized by a hydroxyl group, an adjacent methyl group at the ortho position, and an isopropyl group at the meta position[1]. While its isomers carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol) dominate the literature, 3-isopropyl-2-methylphenol possesses unique steric and electronic properties that make it highly valuable for targeted synthetic and biological applications[2].

Data Presentation: Physicochemical Properties

The following table summarizes the core chemical identifiers and physical properties of the compound, validating its lipophilic nature and suitability for membrane-disrupting applications.

Table 1: Physicochemical Properties of 2-Methyl-3-propan-2-ylphenol[1][2]

| Property | Value |

| IUPAC Name | 2-methyl-3-propan-2-ylphenol |

| Common Synonyms | 3-Isopropyl-2-methylphenol; 3-Isopropyl-o-cresol |

| CAS Number | 4371-48-6 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| XLogP3 (Lipophilicity) | 3.1 |

| Topological Polar Surface Area | 20.2 Ų |

| Natural Occurrence | Artemisia carvifolia, Artemisia apiacea |

Synthetic Pathways & Isolation Workflows

The synthesis of 3-isopropyl-2-methylphenol is historically tied to the industrial production of synthetic carvacrol. When o-cresol undergoes Friedel-Crafts isopropylation using isopropyl chloride, the reaction yields a product known as "pseudo-carvacrol"[3][4].

Mechanistic Insight: The hydroxyl group of o-cresol is strongly activating and ortho/para directing. The steric hindrance of the existing substituents directs the incoming isopropyl carbocation primarily to the position para to the hydroxyl group (yielding carvacrol). However, a significant minor fraction attacks the position meta to the hydroxyl, yielding 3-isopropyl-2-methylphenol. Analytical studies confirm that pseudo-carvacrol is a mixture of approximately 75% carvacrol and 25% 3-isopropyl-2-methylphenol[4][5].

Fig 1. Friedel-Crafts isopropylation of o-cresol yielding 3-isopropyl-2-methylphenol.

Protocol 1: Synthesis and Isolation of 3-Isopropyl-2-methylphenol

Objective: To synthesize and isolate the target isomer from o-cresol via a self-validating Friedel-Crafts alkylation.

-

Reaction Setup: In a dry, inert atmosphere (N2), dissolve 1.0 equivalent of o-cresol in 1,2-dichloroethane (CH2Cl2).

-

Catalyst Addition: Slowly add 0.1 equivalents of anhydrous AlCl3.

-

Causality: AlCl3 acts as a potent Lewis acid to generate the highly reactive isopropyl carbocation from the alkyl halide, initiating the electrophilic aromatic substitution.

-

-

Alkylation: Dropwise, add 1.05 equivalents of isopropyl chloride while maintaining the temperature at 25-30°C. Reflux the mixture for 4 hours.

-

Quenching & Extraction: Quench the reaction with cold 10% HCl to destroy the aluminum complex. Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous Na2SO4.

-